molecular formula C13H8F2N2O3S B11043668 7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11043668
M. Wt: 310.28 g/mol
InChI Key: BTRAQLXTTBNMCM-UHFFFAOYSA-N
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Description

7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a carboxylic acid group and a difluorophenyl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 2,4-difluoroaniline with a suitable thiazole precursor under specific conditions to form the desired thiazolo[4,5-b]pyridine scaffold. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8F2N2O3S

Molecular Weight

310.28 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F2N2O3S/c14-5-1-2-6(8(15)3-5)7-4-9(18)16-10-11(13(19)20)17-21-12(7)10/h1-3,7H,4H2,(H,16,18)(H,19,20)

InChI Key

BTRAQLXTTBNMCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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